molecular formula C24H26O2Si B8604268 Benzaldehyde, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 110130-71-7

Benzaldehyde, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Cat. No.: B8604268
CAS No.: 110130-71-7
M. Wt: 374.5 g/mol
InChI Key: MUHKOIACOCBEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a useful research compound. Its molecular formula is C24H26O2Si and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110130-71-7

Molecular Formula

C24H26O2Si

Molecular Weight

374.5 g/mol

IUPAC Name

3-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde

InChI

InChI=1S/C24H26O2Si/c1-24(2,3)27(22-13-6-4-7-14-22,23-15-8-5-9-16-23)26-19-21-12-10-11-20(17-21)18-25/h4-18H,19H2,1-3H3

InChI Key

MUHKOIACOCBEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxymethylbenzaldehyde (step 1) (3 g) in methylene chloride (15 mL) and triethylamine (4.1 mL) was slowly added t-butylchlorodiphenyl silane (8 mL). Finally, a few mgs of 4-pyrrolidinopyridine was added as a catalyst. The reaction mixture was stirred overnight at room temperature (R.T.). The solution was quenched with 25% ammonium acetate and extracted with ethyl acetate, which was washed with brine (2×), dried over sodium sulfate, filtered and evaporated to dryness. Purification by flash chromatography, using 4% ethyl acetate in hexane afforded the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
4.1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of (3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol (6.96 g) in THF (37 mL) was added manganese(IV) oxide (8.03 g), and the mixture was stirred at room temperature for 5.5 hr. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.61 g) as a pale-yellow oil.
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
8.03 g
Type
catalyst
Reaction Step One

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